An In-Depth Technical Guide to Vinpocetine-d5 for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Vinpocetine-d5 for Researchers and Drug Development Professionals
For research use only. Not for diagnostic or therapeutic use.
Introduction
Vinpocetine-d5 is the deuterium-labeled form of Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine.[1] It serves as a crucial internal standard for analytical and research purposes, particularly in pharmacokinetic studies and clinical mass spectrometry, due to its distinct mass from the parent compound.[1] This guide provides a comprehensive overview of Vinpocetine-d5, its chemical properties, and the established biological activities of its non-labeled counterpart, Vinpocetine.
Chemical Structure and Properties
Vinpocetine-d5 is structurally identical to Vinpocetine, with the exception of five deuterium atoms replacing five hydrogen atoms on the ethyl ester group. This isotopic labeling provides a stable, heavier molecule ideal for use as an internal standard in quantitative analyses.
Chemical Formula: C₂₂H₂₁D₅N₂O₂
Molecular Weight: 355.48 g/mol [1]
SMILES: CC[C@@]12[C@@]3([H])C4=C(CCN3CCC2)C5=CC=CC=C5N4C(C(OC([2H])([2H])C([2H])([2H])[2H])=O)=C1[1]
Chemical Structure:
Figure 1: 2D chemical structure of Vinpocetine-d5, highlighting the five deuterium atoms on the ethyl group.
Synthesis of Vinpocetine
Biological Activity and Mechanisms of Action of Vinpocetine
Vinpocetine exhibits a range of biological activities, primarily attributed to its functions as a phosphodiesterase (PDE) inhibitor, a voltage-gated sodium channel blocker, and an inhibitor of the NF-κB inflammatory pathway.
Phosphodiesterase (PDE) Inhibition
Vinpocetine is a known inhibitor of phosphodiesterase type 1 (PDE1).[2][3] PDE1 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways.[4] By inhibiting PDE1, Vinpocetine increases the intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects, including vasodilation and modulation of neuronal plasticity.[2][3]
Inhibition of Voltage-Gated Sodium Channels
Vinpocetine has been shown to block voltage-gated sodium channels in a concentration- and state-dependent manner.[5] This action is particularly relevant to its neuroprotective effects. By blocking these channels, Vinpocetine can reduce excessive neuronal firing and excitotoxicity, which are implicated in various neurological disorders.[5][6]
Inhibition of the NF-κB Signaling Pathway
A significant aspect of Vinpocetine's anti-inflammatory properties stems from its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][7] Vinpocetine directly targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[2][7] This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[2]
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory activities of Vinpocetine.
| Target | Assay Type | Species | IC₅₀ | Reference |
| IKKβ | Cell-free kinase assay | Recombinant | ≈ 17.17 µM | [7] |
| IKK | In-cell kinase assay | Rat | ≈ 26 µM | [7] |
| NF-κB Transcriptional Activity | Luciferase reporter assay | Rat | ≈ 25 µM | [8] |
Table 1: Inhibitory concentrations of Vinpocetine on the IKK/NF-κB pathway.
| Target | Cell Type | Holding Potential | IC₅₀ | Reference |
| NaV1.8 | ND7/23 (dorsal root ganglion-derived) | -90 mV | 10.4 µM | [5] |
| NaV1.8 | ND7/23 (dorsal root ganglion-derived) | -35 mV | 3.5 µM | [5] |
| Voltage-gated Na+ channels | Rat cortical neurons | Not specified | 44.2 ± 14.6 µM | [5] |
Table 2: Inhibitory concentrations of Vinpocetine on voltage-gated sodium channels.
Experimental Protocols
IKK Kinase Inhibition Assay (Cell-Free)
This protocol is adapted from the methodology described by Jeon et al. (2010).[7]
-
Reaction Setup: Prepare a reaction mixture containing recombinant IKKβ, GST-IκBα as a substrate, and [γ-³²P]ATP in a kinase assay buffer.
-
Vinpocetine Treatment: Add varying concentrations of Vinpocetine to the reaction mixtures.
-
Incubation: Incubate the reactions for 10 minutes at 30°C to allow for the kinase reaction to proceed.
-
Termination: Stop the reaction by adding SDS sample buffer.
-
Analysis: Separate the proteins by SDS-PAGE. Visualize the phosphorylated GST-IκBα by autoradiography.
-
Quantification: Measure the band intensities using densitometry to determine the relative IKK activity and calculate the IC₅₀ value.
Whole-Cell Patch-Clamp Recording for Sodium Channel Inhibition
This protocol is a generalized procedure based on standard electrophysiological techniques.[9][10][11][12]
-
Cell Preparation: Culture primary neurons or a suitable cell line expressing the sodium channel of interest on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with an external recording solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with an internal solution.
-
Giga-seal Formation: Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Data Acquisition: In voltage-clamp mode, hold the cell at a specific potential (e.g., -90 mV) and apply depolarizing voltage steps to elicit sodium currents.
-
Vinpocetine Application: Perfuse the chamber with the external solution containing various concentrations of Vinpocetine and record the resulting changes in the sodium current amplitude.
-
Data Analysis: Analyze the current traces to determine the concentration-dependent inhibition of the sodium channels and calculate the IC₅₀ value.
Phosphodiesterase 1 (PDE1) Inhibition Assay
This is a generalized protocol for a radioenzymatic PDE assay.[13][14]
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a known concentration of [³H]-cGMP or [³H]-cAMP.
-
Enzyme and Inhibitor: Add purified PDE1 enzyme and varying concentrations of Vinpocetine to the reaction tubes.
-
Initiation and Incubation: Initiate the reaction by adding the substrate ([³H]-cGMP or [³H]-cAMP) and incubate at 30°C for a defined period.
-
Termination: Stop the reaction by boiling the tubes for 1 minute.
-
Nucleotidase Treatment: Add snake venom nucleotidase to convert the [³H]-5'-GMP or [³H]-5'-AMP to the corresponding [³H]-guanosine or [³H]-adenosine. Incubate for a further 10 minutes at 30°C.
-
Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unreacted cyclic nucleotide from the resulting nucleoside.
-
Quantification: Elute the [³H]-nucleoside and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each Vinpocetine concentration and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The synthesis of ethyl apovincaminate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]
- 3. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of an acute infusion of vincamine and ethyl apovincaminate on cerebral blood flow in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 12. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
